Product packaging for 3-(Bromomethyl)aniline(Cat. No.:CAS No. 130462-63-4)

3-(Bromomethyl)aniline

Cat. No.: B136996
CAS No.: 130462-63-4
M. Wt: 186.05 g/mol
InChI Key: RRLCUHSIABCHRW-UHFFFAOYSA-N
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Description

Significance of 3-(Bromomethyl)aniline as a Synthetic Intermediate in Advanced Organic Chemistry Research

This compound is a bifunctional organic compound that serves as a crucial intermediate in advanced organic synthesis. Its structure, featuring both a nucleophilic amino group and an electrophilic bromomethyl group on an aromatic ring, allows for a wide range of chemical transformations. This dual reactivity enables chemists to construct complex molecular architectures through sequential or orthogonal functionalization. The presence of a halogen atom provides an avenue for further derivatization, making it a key starting material for various bond-forming reactions. dergipark.org.tr For instance, it has been utilized in the synthesis of substituted 2-aminobenzoxazoles. acs.org The compound's utility lies in its ability to introduce an aminobenzyl moiety into target molecules, a common structural motif in many larger, more complex compounds.

Overview of Research Trajectories in Medicinal Chemistry and Materials Science Utilizing this compound

The unique characteristics of this compound make it a valuable precursor in diverse research fields, particularly medicinal chemistry and materials science.

In medicinal chemistry , the aniline (B41778) scaffold is a core component of many bioactive molecules. smolecule.com The ability to use this compound to synthesize substituted anilines and various heterocyclic compounds is of significant interest. smolecule.comsmolecule.com These resulting structures are explored for potential applications as enzyme inhibitors and in the development of new therapeutic agents targeting a range of diseases. smolecule.comethz.ch Boron-containing derivatives, for example, have shown promise for their antimicrobial and anticancer activities. mdpi.com

In materials science , the reactivity of this compound is harnessed for the creation of novel polymers and functional materials. smolecule.com Its bifunctional nature allows it to act as a cross-linking agent or as a monomer to be incorporated into polymer chains. smolecule.com This can impart specific properties to the resulting materials, such as improved conductivity or adhesion, tailoring them for specialized applications like organic electronics. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN B136996 3-(Bromomethyl)aniline CAS No. 130462-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLCUHSIABCHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611703
Record name 3-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130462-63-4
Record name 3-(Bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl Aniline and Its Analogues

Established Synthetic Routes to 3-(Bromomethyl)aniline

The synthesis of this compound, a valuable building block in organic chemistry, is primarily achieved through the direct bromination of 3-methylaniline, also known as m-toluidine (B57737). This transformation selectively targets the benzylic position of the methyl group, introducing a bromine atom to furnish the desired product.

Direct Bromination of 3-Methylaniline (m-Toluidine)

The most common and effective method for the direct bromination of 3-methylaniline is through a radical-mediated process. This approach offers a high degree of selectivity for the benzylic position, minimizing unwanted side reactions such as bromination of the aromatic ring.

N-Bromosuccinimide (NBS) is the reagent of choice for the benzylic bromination of 3-methylaniline. libretexts.org It serves as a source of bromine radicals under specific reaction conditions, leading to the formation of this compound. This reaction, often referred to as the Wohl-Ziegler bromination, is a well-established and reliable synthetic protocol. masterorganicchemistry.com

Radical Bromination with N-Bromosuccinimide (NBS)
Reaction Conditions and Optimized Yields

The radical bromination of 3-methylaniline with NBS is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), and is initiated by either light or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgresearchgate.net The use of a radical initiator or photochemical induction is crucial for the homolytic cleavage of the N-Br bond in NBS, which generates the bromine radical necessary to start the chain reaction. wvu.educhemistrysteps.com The reaction is generally performed at reflux temperature to ensure a sufficient rate of reaction.

ReactantReagentInitiatorSolventTemperatureYield
3-MethylanilineN-Bromosuccinimide (NBS)Light or AIBNCCl4RefluxHigh

Data represents typical conditions and outcomes for the Wohl-Ziegler bromination.

Quenching the reaction after a specific time, for instance, five minutes of stirring, has been reported to result in a 100% gas chromatography (GC) yield of 4-bromo-3-methylaniline (B1294692) when starting from m-toluidine in acetone. wku.edu

Mechanistic Pathways: Hydrogen Abstraction and C-Br Bond Formation

The mechanism of the radical bromination with NBS proceeds through a well-defined chain reaction sequence: wvu.educhemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, triggered by light or heat, to generate a bromine radical (Br•) and a succinimidyl radical. chemistrysteps.com

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylaniline. This step is favored due to the lower bond dissociation energy of the benzylic C-H bond compared to aromatic C-H bonds. libretexts.org This hydrogen abstraction results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com

The newly formed benzylic radical then reacts with a molecule of molecular bromine (Br2) to form the desired product, this compound, and a new bromine radical. The Br2 is generated in situ from the reaction of HBr with NBS. libretexts.orgchemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. wvu.edu

Selectivity Considerations: Minimal Ring Bromination

A key advantage of using NBS for benzylic bromination is its ability to maintain a very low, constant concentration of molecular bromine (Br2) in the reaction mixture. libretexts.org This low concentration is crucial for minimizing the competing electrophilic aromatic substitution, which would lead to the undesired bromination of the aniline (B41778) ring. The aniline group is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack. However, the radical pathway is significantly faster under these conditions, ensuring high selectivity for the benzylic position. The use of non-polar solvents also disfavors the ionic electrophilic addition pathway.

In some cases, the use of a photo-initiated reaction with NBS in a solvent like dichloromethane (B109758) has been shown to improve selectivity and yield compared to thermally initiated reactions. gla.ac.uk

Green Chemistry Aspects and Reagent Considerations

From a green chemistry perspective, the use of NBS is considered a safer alternative to using liquid bromine (Br2), which is highly toxic, corrosive, and volatile. wordpress.com NBS is a crystalline solid that is easier and safer to handle. wordpress.com However, the reaction still often employs hazardous solvents like carbon tetrachloride, which is a known carcinogen and ozone-depleting substance. researchgate.net

Efforts have been made to develop greener protocols, such as using alternative solvents. For instance, acetonitrile (B52724) has been used as a safer alternative to carbon tetrachloride. researchgate.net Another approach involves conducting the reaction in water, which serves as a green solvent. researchgate.netresearchgate.net These aqueous methods can be efficient for benzylic brominations and offer a more environmentally friendly alternative. researchgate.net

Electrophilic Bromination with Hydrobromic Acid and Hydrogen Peroxide

The efficiency and selectivity of benzylic bromination using HBr/H₂O₂ are highly dependent on precise control of reaction parameters. Key variables include reactant molar ratios, temperature, concentration, and residence time, particularly in continuous flow systems. acs.org Light irradiation is also a critical parameter for initiating the radical process. researchgate.net

A study on the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene, a structural analogue, using HBr and H₂O₂ in a microchannel reactor provides insight into the optimal conditions and achievable yields. Under optimized parameters, a high conversion of the starting material (98.1%) and a product yield of 91.4% were achieved. acs.org These findings suggest that similar high yields are attainable for 3-methylaniline with careful optimization.

Table 1: Optimized Reaction Parameters for Oxidative Benzylic Bromination of a Toluene (B28343) Analogue acs.org

ParameterOptimal Value
Molar Ratio (HBr:H₂O₂:Substrate) 1.5 : 1.5 : 1
Temperature 70 °C
Residence Time 5.88 min
Light Source 87 W Blue Light
Yield of Benzyl (B1604629) Bromide 91.4%

The reaction proceeds via a free-radical chain mechanism, where the role of the acid is multifaceted. chemistrysteps.comacs.org Initially, hydrogen peroxide oxidizes hydrobromic acid to generate molecular bromine (Br₂). cyberleninka.ru

Under light irradiation, the Br₂ molecule undergoes homolytic cleavage to form two bromine radicals (Br•), which initiate the chain reaction. researchgate.net

Mechanism Steps:

Initiation: Br₂ --(light)--> 2 Br•

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylaniline to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with another molecule of Br₂ to yield this compound and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The acidic nature of HBr influences the reaction by protonating the amino group of the aniline substrate. google.com The resulting anilinium ion deactivates the aromatic ring toward electrophilic attack, which can help to favor the desired radical pathway at the benzylic position over competing ring bromination. google.com

A significant challenge in the synthesis of this compound is the competition between the desired benzylic bromination and the electrophilic bromination of the aromatic ring. The aniline ring is highly activated towards electrophilic substitution. manac-inc.co.jp Even though protonation of the amino group in the acidic medium deactivates the ring, electrophilic attack can still occur. google.com

The selectivity of the H₂O₂-HBr system can be influenced by the reaction conditions. For instance, studies on related substrates have shown that in aqueous media, the H₂O₂-HBr system can be more reactive than other brominating agents like N-bromosuccinimide (NBS) for benzylic bromination. researchgate.net However, for activated aromatic systems such as anilines and phenols, achieving high selectivity for benzylic functionalization over ring substitution remains a formidable challenge, often resulting in mixtures of products. researchgate.netresearchgate.net The reaction of 4-nitroaniline (B120555) with aqueous H₂O₂–HBr, for example, results exclusively in monobromination on the ring. researchgate.net

The purification of this compound from the reaction mixture is complicated by the presence of isomeric byproducts, primarily from ring bromination (e.g., 2-bromo-5-methylaniline (B1276313) and 4-bromo-3-methylaniline), as well as unreacted starting material. nih.gov Separating these isomers is a recurrent challenge in analytical and preparative chemistry due to their similar physical properties. nih.govrotachrom.com

Standard laboratory purification techniques, most notably silica (B1680970) gel column chromatography, are essential for isolating the desired product with high purity. mdpi.com For more challenging separations or larger scale production, advanced liquid-liquid chromatography techniques like centrifugal partition chromatography (CPC) can be employed. CPC utilizes two immiscible liquid phases, which can offer superior resolution for complex isomeric mixtures without the use of solid stationary phases. rotachrom.com

In situ Protection Strategies for Bromomethylation of Aromatic Amines

The direct bromomethylation of aniline derivatives is inherently difficult due to the basicity of the amino group and the highly acidic nature of the reagents (e.g., paraformaldehyde and HBr). google.com The amino group becomes protonated in the acidic environment, which deactivates the aromatic ring and makes the desired electrophilic substitution unfavorable. google.com

To overcome this, in situ protection strategies have been developed. One patented method involves the direct bromomethylation of aniline derivatives via protection with a trihaloacetyl group. google.com

In this approach, an anhydride (B1165640) such as trichloroacetic anhydride is added to the reaction mixture. It reacts with the amine in situ to form a temporary N-trihaloacetyl group. This protecting group is sufficiently electron-withdrawing to prevent the deactivating protonation of the nitrogen atom, yet it still allows the aromatic ring to be active enough for the bromomethylation reaction to proceed. google.com This strategy enables the synthesis of bromomethylated anilines that are otherwise difficult to obtain through direct methods.

Emerging Synthetic Techniques and Methodological Advancements

Recent advancements in chemical synthesis are providing more efficient, safer, and scalable routes to compounds like this compound.

Flow Chemistry (Microreactors): Continuous flow synthesis represents a significant improvement over traditional batch production, especially for potentially hazardous reactions like bromination. By performing the reaction in a microchannel reactor, superior control over reaction parameters such as temperature, pressure, and residence time is achieved. acs.org This platform enhances safety by minimizing the reaction volume and improving heat exchange, thereby reducing the risk of thermal runaways. A study on the photocatalytic benzylic bromination of a toluene derivative demonstrated that using a microreactor led to a high yield (91.4%) and excellent selectivity in a very short residence time (5.88 minutes), showcasing the potential for safe, efficient, and scalable production. acs.org

Table 2: Advantages of Flow Chemistry for Bromination Reactions acs.org

FeatureAdvantage
Enhanced Safety Small reactor volumes and superior heat exchange minimize risks of thermal runaways.
Precise Control Accurate management of residence time, temperature, and reagent mixing leads to higher selectivity and yield.
Scalability Production is scaled by extending operational time ("scaling-out") rather than increasing reactor size ("scaling-up").
Efficiency Rapid mixing and heat transfer can significantly shorten reaction times.
Integration Allows for the integration of in-line purification and analysis modules.

Electrochemical Synthesis: Electrochemical strategies are emerging as a green and powerful tool for C-H functionalization and halogenation. researchgate.net These methods use electricity as a clean driving force, often employing simple and inexpensive halogen sources like sodium bromide (NaBr). researchgate.net Electrochemical oxidative C-H/N-H cross-coupling and halogenation protocols have been developed that proceed under mild conditions, offering an alternative to traditional methods that may require harsh reagents or catalysts. researchgate.net

Photoredox Catalysis for Enhanced Bromination Efficiency

The pursuit of more efficient and selective chemical reactions has led to the widespread adoption of photoredox catalysis. For the synthesis of bromomethylated anilines, this approach presents a milder and more precise alternative to conventional radical bromination, which often necessitates harsh conditions.

Visible-light photoredox catalysis, in particular, has proven to be a powerful tool for C-H functionalization. acs.orgnih.gov This method employs a photocatalyst, such as a ruthenium or iridium complex, that can initiate a single-electron transfer (SET) process upon absorbing visible light. acs.org This principle is applicable to the benzylic bromination of toluene derivatives. A photoredox catalyst can facilitate the generation of a bromine radical from a suitable source under gentle conditions.

While specific studies on the photoredox-catalyzed bromination of 3-methylaniline to yield this compound are not extensively documented, the general principles are transferable. The process would involve the photocatalytic activation of a brominating agent, which then selectively brominates the benzylic position of the methyl group on the aniline ring. This method holds the potential for high yields and chemoselectivity, mitigating unwanted side reactions on the aromatic ring or at the amino group. The use of Eosin Y as an organophotoredox catalyst has been effective in the selective bromination of C(sp³)–H bonds on toluene derivatives, yielding good to excellent results. mdpi.com This indicates a viable pathway for the synthesis of this compound.

Recent progress has also brought metallaphotoredox catalysis to the forefront, combining a photoredox catalyst with another metal catalyst, such as nickel or copper, to unlock new reactivity. acs.orgrsc.org A dual catalytic system could potentially be used for the direct C-H arylation of 3-methylaniline at the benzylic position, followed by bromination, or for direct benzylic bromination with superior control. rsc.org

Application of Flow Chemistry for Reaction Optimization

Flow chemistry, or continuous flow processing, has become increasingly prevalent in the pharmaceutical and fine chemical industries. Its advantages over traditional batch processing include superior heat and mass transfer, heightened safety, and improved reproducibility. iqs.edu The synthesis of bromomethylated anilines, especially photochemical reactions like benzylic bromination, can be significantly optimized using flow chemistry.

The use of continuous-flow reactors for the benzylic bromination of toluene derivatives has been shown to be highly efficient. acs.org These systems often utilize transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), and a light source like a compact fluorescent lamp (CFL) or LEDs to initiate the reaction. acs.orgrsc.org The compact nature of the reactor allows for precise control over reaction parameters like residence time, temperature, and light intensity, resulting in higher yields and selectivity. researchgate.net

For the synthesis of this compound, a flow chemistry setup could involve the continuous pumping of a solution of 3-methylaniline and a brominating agent like N-bromosuccinimide (NBS) through an illuminated reactor. acs.org This method prevents the accumulation of large quantities of hazardous materials, making the process safer. Additionally, the in-situ generation of bromine from sources like NaBrO₃/HBr has been successfully implemented in flow reactors for photochemical benzylic brominations, offering a greener and more mass-efficient process. rsc.orgrsc.org Optimizing such a process can lead to a substantial reduction in the process mass intensity (PMI), a key metric for evaluating the total mass used to produce a specific amount of product. rsc.org

A study focused on optimizing a benzylic photobromination of an API intermediate in flow chemistry underscored the importance of a systematic evaluation of variables to determine the optimal reaction conditions, a principle that is directly applicable to the synthesis of this compound. iqs.edu

ParameterAdvantage in Flow ChemistryReference
Heat Transfer Superior control over exothermic reactions. iqs.edu
Mass Transfer Efficient mixing of reactants. iqs.edu
Safety Minimized volume of hazardous materials. rsc.org
Reproducibility Consistent product quality. iqs.edu
Scalability Straightforward to scale up production. acs.org

Synthesis of Related Bromomethylated Aniline Derivatives

The synthetic strategies for the 2- and 4-isomers of (bromomethyl)aniline are similar to that of the meta-isomer but also possess unique considerations.

4-(Bromomethyl)aniline is a valuable building block in organic synthesis. smolecule.com One common synthetic route involves the reductive amination of 4-nitrobenzaldehyde (B150856) with bromoethane. smolecule.com Another established method starts from p-nitrotoluene, which is first brominated at the benzylic position to form 4-nitrobenzyl bromide. The subsequent reduction of the nitro group yields 4-(bromomethyl)aniline. Direct bromomethylation of aniline derivatives using formaldehyde (B43269) and a brominating agent is also a possible, though regioselectivity can be a challenge. smolecule.com The synthesis of N-Boc-4-(bromomethyl)aniline, a protected version of 4-(bromomethyl)aniline, is also well-documented and is useful for subsequent transformations where the amino group requires protection. achemblock.com

Starting MaterialKey StepsReference
p-Nitrotoluene1. Benzylic Bromination 2. Reduction of Nitro Group
Aniline DerivativeDirect Bromomethylation with formaldehyde and brominating agent. smolecule.com
4-NitrobenzaldehydeReductive amination with bromoethane. smolecule.com

The synthesis of 2-(bromomethyl)aniline (B1339722) can be accomplished through various pathways. smolecule.com One common approach is the bromination of toluene to create benzyl bromide, followed by nitration to introduce a nitro group, which is then reduced to an amino group. A more direct route involves the direct bromination of aniline derivatives under controlled conditions. smolecule.com Another method utilizes the reaction of 2,4-dibromoaniline (B146533) with paraformaldehyde in the presence of a halogen acid. smolecule.comgoogle.com

Starting MaterialKey StepsReference
Toluene1. Bromination to benzyl bromide 2. Nitration 3. Reduction of Nitro Group
AnilineDirect Bromination smolecule.com
2,4-DibromoanilineReaction with paraformaldehyde and halogen acid. smolecule.comgoogle.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com A notable example is the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. researchgate.netresearchgate.netchemicalpapers.com This reaction typically involves a 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an α-chloro aldoxime) with propargyl bromide. researchgate.netresearchgate.net The use of a water/DMF solvent mixture and the absence of a metal catalyst make this a green and efficient method. chemicalpapers.com

The general scheme for this MCR is as follows:

Formation of α-chloro aldoxime : An aldoxime is treated with a chlorinating agent such as N-chlorosuccinimide (NCS). researchgate.net

In situ generation of nitrile oxide : The α-chloro aldoxime is treated with a base to eliminate HCl, forming the nitrile oxide.

1,3-Dipolar cycloaddition : The nitrile oxide reacts with propargyl bromide to form the 3-phenyl-5-(bromomethyl)isoxazole. researchgate.netresearchgate.net

Reactant 1Reactant 2Reactant 3ProductReference
AldoximeN-ChlorosuccinimidePropargyl Bromide3-Phenyl-5-(bromomethyl)isoxazole researchgate.netresearchgate.net

Chemical Transformations and Reactivity Pathways of 3 Bromomethyl Aniline

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group, a benzylic halide, is the primary site for nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, facilitating the attack of various nucleophiles at the adjacent carbon atom.

Reactions with Thiol-containing Heterocycles (e.g., Benzoxazole-2-thiol)

The reaction between 3-(bromomethyl)aniline and thiol-containing heterocycles exemplifies the nucleophilic substitution pathway. Studies involving benzoxazole-2-thiol have provided specific insights into this reactivity.

When this compound reacts with benzoxazole-2-thiol, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. Current time information in Bangalore, IN.rsc.org This results in the displacement of the bromide ion and the formation of a new carbon-sulfur bond, yielding the S-substituted product, 2-((3-aminobenzyl)thio)benzo[d]oxazole. Current time information in Bangalore, IN.rsc.org This reaction proceeds as a standard nucleophilic substitution. Current time information in Bangalore, IN.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of the reaction between this compound and benzoxazole-2-thiol, this would involve the amino group of the aniline (B41778) moiety acting as an internal nucleophile, attacking the benzoxazole (B165842) ring to form a rearranged product. However, investigations into this reaction have shown that, regardless of the conditions, only the direct substitution product is formed. rsc.org The anticipated Smiles rearrangement does not occur. rsc.org This outcome is attributed to the transition states being sterically and energetically demanding, which prevents the intramolecular rearrangement. Current time information in Bangalore, IN.rsc.org

Optimization of Reaction Conditions for this compound with Benzoxazole-2-thiol A study explored various conditions to promote a Smiles rearrangement, but in all cases, only the direct substitution product was observed.

EntryBaseSolventTemperature (°C)Observation
1K₂CO₃DMF70No rearrangement
2K₂CO₃Toluene (B28343)110No rearrangement
3Cs₂CO₃DMF70No rearrangement
4Cs₂CO₃Toluene110No rearrangement
5Et₃NDMF70No rearrangement
6Et₃NToluene110No rearrangement
Data sourced from Hylsová, M., et al. (2019). rsc.orgsmolecule.com

General Mechanisms of Nucleophilic Displacement

Benzylic halides such as this compound can undergo nucleophilic substitution through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). researchgate.net

The SN1 pathway is a two-step mechanism that begins with the departure of the leaving group (bromide) to form a resonance-stabilized benzylic carbocation intermediate. This intermediate is then attacked by a nucleophile. The SN2 pathway, conversely, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. researchgate.net As a primary halide, the benzylic carbon in this compound is relatively unhindered, making it susceptible to the backside attack characteristic of an SN2 reaction, particularly when strong nucleophiles are used. researchgate.net

Reactions Involving the Amino Group

The primary amino group on the aromatic ring of this compound behaves as a typical nucleophilic aromatic amine, capable of participating in various condensation and substitution reactions.

Participation in Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. The reaction typically involves a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and a ketone or other enolizable carbonyl compound.

The amino group of an aniline derivative can serve as the amine component in this reaction. ccsenet.orgscispace.com In this role, this compound would react with an aldehyde to form an iminium ion. This electrophilic iminium ion is then attacked by the enol form of a ketone or another CH-acidic compound to generate the final β-amino carbonyl product. While specifically documented for its isomer, 4-(bromomethyl)aniline, the chemical principles of the Mannich reaction are directly applicable to the amino group of this compound. smolecule.com

Nucleophilic Substitutions for Functional Group Introduction

The bromomethyl group in this compound is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups into the molecule. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the bromine atom, making it a prime target for attack by nucleophiles. pressbooks.pub

In these reactions, a nucleophile (a species rich in electrons) replaces the bromide ion, which acts as a good leaving group. This process can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For benzylic halides like this compound, both pathways are possible. The SN1 pathway involves the formation of a relatively stable benzylic carbocation intermediate, while the SN2 pathway is a concerted, single-step process.

A variety of nucleophiles can be employed, leading to the formation of diverse derivatives. For instance, reaction with isocyanides can lead to the formation of secondary amides after in situ hydrolysis of the intermediate nitrilium ion. nih.gov This reaction showcases the versatility of nucleophilic substitution for creating complex structures. nih.gov

Studies on the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide with amines have shown that a double nucleophilic substitution is preferred over intramolecular cyclization, highlighting the favorability of this pathway. researchgate.net The reaction of benzoxazole-2-thiol with this compound results in a simple substitution product, demonstrating the straightforward nature of this transformation under certain conditions. nih.govacs.org

The following table provides examples of nucleophilic substitution reactions with this compound:

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium HydroxideAlcohol (-CH2OH)
AlkoxideSodium MethoxideEther (-CH2OCH3)
CyanideSodium CyanideNitrile (-CH2CN)
AzideSodium AzideAzide (-CH2N3)
AmineAmmoniaAmine (-CH2NH2)

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through its bromomethyl group.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.govrsc.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.govrsc.org While typically applied to aryl and vinyl halides, the principles can be extended to benzylic halides like this compound.

In the context of this compound, the Suzuki-Miyaura reaction would involve the coupling of the benzylic bromide with a suitable organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org This would result in the formation of a new carbon-carbon bond at the benzylic position. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov

The general scheme for a Suzuki-Miyaura coupling involving a benzylic bromide is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. researchgate.netiupac.org The reaction's success lies in the catalytic cycle involving a palladium complex. nih.gov Organoboron compounds, such as boronic acids and their esters, are key partners in this reaction due to their stability, low toxicity, and ease of preparation. nih.govrsc.org

The crucial transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium(II) center. nih.gov This step is facilitated by the presence of a base. While this compound itself acts as the electrophilic partner (the aryl halide equivalent in this context), the principles governing the interaction between the palladium-activated halide and the organoboron species are central to the reaction's success. The nature of the organoboron compound and the reaction conditions significantly influence the efficiency of this interaction. clockss.org

Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic bromomethyl group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds. nih.govunipi.it These reactions can be triggered under various conditions, often with the aid of a base to deprotonate the amine, enhancing its nucleophilicity.

For instance, intramolecular cyclization of this compound could potentially lead to the formation of a six-membered ring, resulting in a dihydroisoquinoline derivative. However, studies have also shown that intermolecular reactions can be favored. For example, in reactions with benzoxazole-2-thiol, only the substitution product was observed, with no intramolecular rearrangement taking place. nih.govacs.org

The propensity for cyclization is influenced by several factors, including the substitution pattern on the aromatic ring and the reaction conditions. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. The synthesis of isoindolines, for example, can be achieved through the amination of dihalides. unipi.it

Oxidation and Reduction Pathways

The two functional groups of this compound, the aniline moiety and the bromomethyl group, can undergo independent oxidation and reduction reactions. The specific outcome depends on the choice of reagents and reaction conditions.

Oxidation:

The aniline group is susceptible to oxidation. Strong oxidizing agents can convert the amino group into various oxidized forms, such as nitroso, nitro, or even lead to polymerization (forming polyaniline-like structures).

The bromomethyl group is generally stable to oxidation under conditions that would oxidize the amine.

Reduction:

The bromomethyl group can be reduced to a methyl group (-CH3) using various reducing agents, such as catalytic hydrogenation or hydride reagents. This transformation removes the reactive benzylic bromide functionality.

The aniline moiety is generally stable to reduction under conditions that would reduce the bromomethyl group. However, under forcing conditions, the aromatic ring itself can be reduced.

A key transformation is the reductive amination of a corresponding aldehyde to form the aniline derivative. libretexts.org

Comparative Reactivity Studies with Other Brominated Anilines

The reactivity of this compound can be compared to its isomers, 2-(bromomethyl)aniline (B1339722) and 4-(bromomethyl)aniline, as well as to bromoanilines where the bromine is directly attached to the aromatic ring (e.g., 2-bromoaniline, 3-bromoaniline (B18343), and 4-bromoaniline).

The key difference lies in the nature of the carbon-bromine bond. In this compound, the bromine is attached to a benzylic carbon, which is sp3-hybridized. In bromoanilines, the bromine is attached to an sp2-hybridized aromatic carbon. This difference significantly impacts their reactivity in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution: Benzylic bromides like this compound are significantly more reactive towards nucleophilic substitution than aryl bromides. The C(sp3)-Br bond is weaker and the transition states for both SN1 and SN2 reactions are more stable. In contrast, nucleophilic aromatic substitution on bromoanilines is generally difficult and requires harsh conditions or specific activation (e.g., through an SNAr mechanism if strong electron-withdrawing groups are present). Studies have shown that under various conditions, this compound undergoes simple nucleophilic substitution rather than rearrangement.

Cross-Coupling Reactions: While both benzylic and aryl bromides can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction conditions and catalyst systems may differ. Aryl bromides are common substrates for these reactions. nih.govclockss.org The reactivity of unprotected ortho-bromoanilines in Suzuki-Miyaura couplings has been specifically studied, highlighting the challenges and successes in coupling substrates with a free amino group. nih.govrsc.org The presence of the amine in close proximity can influence the catalytic cycle.

The following table summarizes the key reactivity differences:

CompoundC-Br Bond TypeReactivity in Nucleophilic SubstitutionReactivity in Suzuki-Miyaura Coupling
This compoundBenzylic (sp3)HighPossible
3-BromoanilineAryl (sp2)LowCommon Substrate

Applications of 3 Bromomethyl Aniline in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Architectures

3-(Bromomethyl)aniline serves as a crucial intermediate in the assembly of intricate organic molecules, including those with recognized biological activity. The distinct reactivity of its amino and bromomethyl functionalities enables sequential or orthogonal synthetic strategies, allowing for the controlled and stepwise construction of complex structures.

The amino group can be readily acylated, alkylated, or utilized in coupling reactions to introduce diverse substituents. Concurrently, the bromomethyl group provides a handle for nucleophilic substitution reactions, facilitating the attachment of various moieties or the initiation of cyclization cascades. This dual reactivity is instrumental in building elaborate molecular scaffolds that are often challenging to synthesize through other methods. For instance, while direct examples are not extensively detailed in the provided search results, the analogous compound 3-bromobenzyl bromide is a known intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs, highlighting the potential of the aminobenzyl bromide scaffold in medicinal chemistry. chemimpex.com

The strategic manipulation of these two functional groups allows synthetic chemists to design and execute multi-step syntheses of complex target molecules, underscoring the importance of this compound as a versatile synthon.

Construction of Fused Heterocycles

Fused heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active natural products. nih.govairo.co.in this compound provides a valuable scaffold for the synthesis of various fused nitrogen-containing heterocycles through intramolecular cyclization strategies.

The general approach involves an initial reaction at either the amino or the bromomethyl group, followed by a subsequent ring-closing reaction. For example, acylation or sulfonation of the amino group can be followed by an intramolecular nucleophilic substitution where the newly introduced group attacks the benzylic carbon, displacing the bromide and forming a new ring.

While specific examples detailing the direct use of this compound in the synthesis of fused heterocycles are not prevalent in the provided search results, the principles of intramolecular cyclization are well-established. For instance, the bromination of certain quinoline (B57606) alkaloids containing a prenyl group has been shown to result in intramolecular cyclization, forming new heterocyclic rings. nih.gov This demonstrates the propensity of bromo-functionalized precursors to undergo such ring-closing reactions. The synthesis of fused heterocycles often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions to produce diverse structures. airo.co.in

Table 1: General Strategies for Fused Heterocycle Synthesis

StrategyDescriptionPotential Application with this compound
Intramolecular Nucleophilic SubstitutionA nucleophile within the molecule displaces a leaving group to form a cyclic compound.Acylation of the amino group followed by intramolecular attack on the bromomethyl carbon.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.Conversion of the bromomethyl group to an appropriate functional group to form a β-(3-aminophenyl)ethylamine derivative.
Bischler-Napieralski ReactionCyclodehydration of a β-phenylethylamide to form a dihydroisoquinoline.Elaboration of the bromomethyl group to create the necessary β-phenylethylamine backbone.

Synthesis of Substituted Anilines and Aromatic Compounds

The dual functionality of this compound allows for the synthesis of a wide range of substituted anilines and other aromatic compounds. Both the amino group and the bromomethyl group can be selectively functionalized to introduce a variety of substituents onto the aromatic ring.

N-Alkylation and N-Acylation: The amino group can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are fundamental in modifying the electronic and steric properties of the aniline (B41778) moiety and are often employed in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov

Substitution of the Bromomethyl Group: The benzylic bromide is a good leaving group and can be displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position, such as alcohols, ethers, amines, and nitriles.

A one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones has been developed, showcasing a modern approach to synthesizing complex aniline derivatives. nih.gov

Table 2: Examples of Reactions for the Synthesis of Substituted Anilines

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseSecondary or Tertiary Aniline
N-AcylationAcyl chloride or Anhydride (B1165640)N-Acylaniline
Nucleophilic SubstitutionNucleophile (e.g., -OH, -OR, -NHR)3-(Substituted methyl)aniline

Building Block for Quinoline and Tetrahydroquinoline Frameworks

Quinolines and their reduced derivatives, tetrahydroquinolines, are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.govorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed in the provided results, its structural features make it a potential precursor for these important heterocyclic systems.

One plausible synthetic route involves the conversion of the bromomethyl group into a two-carbon side chain, which can then undergo intramolecular cyclization with the amino group to form the quinoline or tetrahydroquinoline ring. For example, reaction of this compound with a suitable carbanion followed by functional group manipulation could generate a precursor amenable to established quinoline syntheses like the Friedländer or Skraup reactions.

A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines has been reported starting from 2-aminobenzyl alcohols and secondary alcohols, proceeding via a borrowing hydrogen methodology. nih.gov Although this starts from a different isomer, it highlights the utility of aminobenzyl derivatives in constructing these frameworks. The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for synthesizing substituted quinolines. nih.govresearchgate.net

Table 3: Established Methods for Quinoline and Tetrahydroquinoline Synthesis

Synthesis MethodKey PrecursorsRelevance to this compound
Friedländer Synthesiso-Aminoaryl aldehyde or ketone and a compound with an α-methylene groupThis compound could be converted to an o-aminoaryl aldehyde or ketone derivative.
Skraup SynthesisAniline, glycerol, sulfuric acid, and an oxidizing agentThe aniline core of this compound could potentially be utilized after modification of the bromomethyl group.
Povarov ReactionAniline, an aldehyde, and an activated alkeneThe aniline moiety of this compound could participate in this three-component reaction.
Borrowing Hydrogen Methodology2-Aminobenzyl alcohol and an alcoholThis compound could potentially be converted to 3-aminobenzyl alcohol.

Precursor for Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives are important structural motifs in many bioactive compounds and functional materials. dergipark.org.tr While a direct, one-step conversion of this compound to a naphthalene derivative is not a common transformation, multi-step synthetic sequences can be envisioned.

One potential strategy involves a Diels-Alder reaction. The aniline ring of this compound could be modified to act as a diene or dienophile, which could then react with a suitable partner to construct the second aromatic ring. However, this would likely require significant functional group manipulation. The synthesis of naphthalene via a Diels-Alder reaction is a known process. youtube.comyoutube.comsemanticscholar.orgumich.edukpfu.ru

A more plausible, albeit indirect, route could involve the construction of a second ring through a series of bond-forming reactions starting from the functional groups of this compound. For instance, the amino group could direct ortho-lithiation, and the resulting organometallic species could react with a suitable electrophile to initiate the formation of the second ring. An efficient method for the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported starting from naphthalene, which could serve as a building block for further derivatization. dergipark.org.trresearchgate.net

Research in Medicinal Chemistry Utilizing 3 Bromomethyl Aniline Derivatives

Exploration of Biological Activities of Derivatives

Antiviral Activity

The exploration of 3-(bromomethyl)aniline derivatives as potential antiviral agents is an area of growing interest in medicinal chemistry. While direct studies on the antiviral profile of this compound itself are not extensively documented in publicly available research, the broader class of aniline (B41778) and benzylamine (B48309) derivatives has demonstrated significant promise in the development of novel antiviral therapies. These compounds serve as versatile scaffolds for the synthesis of a wide array of molecules that can interact with various viral targets.

The antiviral potential of aniline derivatives often stems from their ability to be incorporated into larger heterocyclic structures, which are known to exhibit a broad spectrum of biological activities. Research has shown that aniline-containing heterocyclic compounds can act against both RNA and DNA viruses. For instance, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent broad-spectrum antiviral activity. Specifically, certain compounds from this series were effective against RNA viruses like influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus, as well as the DNA virus, hepatitis B virus (HBV), with IC50 values in the low micromolar range mdpi.com.

Furthermore, studies on benzylamine derivatives have revealed their potential in inhibiting viral replication. For example, a series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives have been synthesized and shown to inhibit the replication of Mouse Hepatitis Virus (MHV), a coronavirus mdpi.com. Another study highlighted the anti-herpes simplex virus type 1 (HSV-1) activity of C3- and CS-symmetrical tri-substituted triazine derivatives bearing benzylamine substituents nih.gov. These findings suggest that the benzylamine moiety, a key feature of this compound, can be a crucial component in the design of effective antiviral compounds.

The following table summarizes the antiviral activity of some aniline and benzylamine derivatives, highlighting the potential of this class of compounds.

Compound ClassVirusActivity (IC50/EC50)Reference
Benzo-heterocyclic aminesInfluenza A, HCV, Cox B3, HBV0.71–34.87 µM mdpi.com
5-Benzylamine-substituted pyrimido[4,5-c]quinolinesMouse Hepatitis Virus (MHV)- mdpi.com
Tri-substituted triazines with benzylamineHerpes Simplex Virus Type 1 (HSV-1)0.98–1.23 µM nih.gov

It is important to note that the specific antiviral activity of derivatives of this compound would need to be experimentally determined. However, the existing research on related compounds provides a strong rationale for their investigation as a promising new class of antiviral agents.

Design and Synthesis of Bioactive Molecules

The chemical structure of this compound, featuring a reactive bromomethyl group and a versatile aniline moiety, makes it a valuable starting material for the design and synthesis of a diverse range of bioactive molecules.

Synthesis of Heterocyclic Compounds with Therapeutic Potential

The presence of the reactive benzyl (B1604629) bromide functionality in this compound allows for its use as a key building block in the synthesis of various heterocyclic compounds. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is fundamental to the construction of diverse heterocyclic rings.

For instance, this compound can be reacted with various binucleophilic reagents to construct fused heterocyclic systems. The aniline nitrogen can also participate in cyclization reactions, either directly or after modification. The synthesis of quinazolinones, a class of heterocycles with a broad range of pharmacological activities, can be envisioned starting from precursors derived from 2-aminobenzylamines. While not a direct derivative, the synthetic strategies employed for 2-aminobenzylamines, involving sequential N-functionalization and cyclodehydration, can be conceptually applied to derivatives of this compound to access novel heterocyclic scaffolds beilstein-journals.org.

Furthermore, the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis represents a modern approach to forming N-benzylic heterocycles nih.gov. Although this method does not directly utilize a benzyl halide, the principle of forming a carbon-carbon bond to a benzylic position is relevant. Analogous cross-coupling strategies could potentially be developed for the direct use of this compound.

The following table provides examples of heterocyclic systems that could potentially be synthesized using this compound as a starting material, based on known synthetic methodologies for related compounds.

Heterocyclic SystemPotential Synthetic StrategyTherapeutic Potential
Substituted quinazolinesReaction with appropriate precursors and cyclizationAnticancer, anti-inflammatory, antiviral
Thiazole derivativesReaction with thiourea (B124793) or related compoundsAntimicrobial, anticancer
BenzothiazepinesMulti-step synthesis involving cyclization reactionsCNS activity, cardiovascular effects
Triazole derivativesClick chemistry or other cyclization methodsAntifungal, antiviral, anticancer

Impact of Substituent Introduction on Efficacy and Selectivity

The introduction of various substituents onto the this compound scaffold can have a profound impact on the efficacy and selectivity of the resulting bioactive molecules. The nature, position, and stereochemistry of these substituents can influence the compound's interaction with its biological target, as well as its pharmacokinetic and pharmacodynamic properties.

In the context of antiviral activity, structure-activity relationship (SAR) studies on related aniline and benzylamine derivatives have provided valuable insights. For example, in a study of benzo-heterocyclic amine compounds, it was found that electron-withdrawing substituents on the aromatic ring generally favored antiviral activity against RNA viruses mdpi.com. Similarly, for triazine derivatives with benzylamine substituents, the presence of electron-donating groups on the benzene (B151609) ring was an important factor for high anti-HSV-1 activity and low cytotoxicity nih.gov.

The position of the substituent on the aniline ring is also critical. Studies on the lipophilicity of aniline derivatives have shown that the substitution pattern (ortho, meta, or para) significantly affects this physicochemical property, which in turn influences biological activity nih.gov. For instance, para-substituted derivatives often exhibit different lipophilicity profiles compared to their ortho and meta counterparts, which can be attributed to factors like molecular rigidity and intramolecular interactions nih.gov.

The following table illustrates how different substituents might influence the properties of this compound derivatives, based on general principles of medicinal chemistry.

Substituent TypePotential Impact on Efficacy and Selectivity
Electron-withdrawing groups (e.g., -NO2, -CN, -CF3)May enhance antiviral activity against certain viruses; can influence metabolic stability.
Electron-donating groups (e.g., -OCH3, -CH3)Can modulate binding affinity to the target protein; may affect cytotoxicity.
Halogens (e.g., -F, -Cl, -Br)Can increase lipophilicity and membrane permeability; may form halogen bonds with the target.
Bulky alkyl or aryl groupsCan provide steric hindrance to improve selectivity; may enhance binding through hydrophobic interactions.

Case Studies in Drug Synthesis (e.g., MR33317)

The utility of benzylamine derivatives in drug synthesis is exemplified by the solid-phase synthesis of a library of benzylamine-derived sulfonamides which showed potent inhibitory activity against the blood coagulant thrombin nih.gov. This highlights the role of the benzylamine scaffold in generating libraries of compounds for screening against various therapeutic targets.

Furthermore, the synthesis of N-benzylaniline, a precursor for various drugs, has been a subject of research to develop more efficient catalytic methods dpublication.com. This underscores the industrial importance of reactions involving the formation of bonds to a benzylic carbon.

In a hypothetical scenario, a drug like "MR33317" could potentially be synthesized from this compound through a multi-step process. This could involve:

Nucleophilic substitution: The bromomethyl group could be reacted with a nucleophile, such as an amine or thiol, to introduce a new functional group or to link the benzyl moiety to another part of the drug molecule.

Modification of the aniline group: The amino group could be acylated, alkylated, or used as a handle to construct a heterocyclic ring.

Cross-coupling reactions: The aromatic ring could be further functionalized using modern cross-coupling methodologies to build molecular complexity.

Without a specific structure for "MR33317," the exact synthetic pathway remains speculative. However, the reactivity of this compound makes it a plausible starting material for a variety of complex drug molecules.

Lipophilicity and Structure-Activity Relationship (SAR) Investigations

Lipophilicity is a critical physicochemical parameter in drug design, influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile nih.govresearchgate.net. The balance of lipophilicity is crucial for a molecule to effectively traverse biological membranes and reach its target site. For derivatives of this compound, understanding and optimizing lipophilicity would be a key aspect of any drug discovery program.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For antiviral derivatives of this compound, SAR investigations would focus on how modifications to the molecule affect its potency and selectivity. Key areas of investigation would include:

The nature of the substituent on the aniline ring: As discussed previously, electron-donating or electron-withdrawing groups can have a significant impact on activity.

The group attached to the benzylic carbon: Replacing the bromine with different functionalities would create a diverse set of derivatives with potentially varied biological profiles.

The relative position of the substituents: The meta-substitution pattern of this compound provides a specific spatial arrangement that will influence how the molecule interacts with its target.

The following table outlines key parameters that would be investigated in a typical SAR study of this compound derivatives.

SAR ParameterRationale for InvestigationPotential Outcome
Lipophilicity (logP) To optimize membrane permeability and solubility.Improved bioavailability and target engagement.
Electronic effects of substituents To modulate the electronic properties of the molecule and its interaction with the target.Enhanced potency and selectivity.
Steric effects of substituents To probe the size and shape of the binding pocket of the target.Increased binding affinity and reduced off-target effects.
Hydrogen bonding capacity To identify key hydrogen bond donor and acceptor interactions with the target.Stronger and more specific binding.

Through systematic SAR studies, medicinal chemists can rationally design and synthesize new derivatives of this compound with improved therapeutic potential.

Applications in Materials Science Research

Development of Polymers and Resins

3-(Bromomethyl)aniline serves as a key monomer in the synthesis of functional aromatic polymers, particularly polyamides and cross-linked resins. Its ability to react at two distinct sites enables the formation of complex macromolecular structures.

In the synthesis of polyamides , the amine group of this compound can react with diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride, through polycondensation. nih.govnih.gov This reaction forms a polymer chain with amide linkages, where the bromomethyl group remains as a pendant functional group along the backbone. This pendant group can be used in subsequent post-polymerization modification steps to introduce further functionalities or to act as a site for cross-linking.

The general reaction for this polycondensation is shown below: n H₂N-Ar-CH₂Br + n ClOC-R-COCl → [-HN-Ar(CH₂Br)-CO-R-CO-]n + 2n HCl

This approach allows for the creation of polymers with tailored properties, as the reactivity of the bromomethyl group can be leveraged to control the final material characteristics.

Furthermore, both the amine and the bromomethyl group can be involved in creating highly cross-linked resins . For instance, the polycondensation of aniline (B41778) with formaldehyde (B43269) is a known method for producing resins. researchgate.net The presence of the bromomethyl group in this compound offers an additional reactive site for creating a dense three-dimensional network, potentially enhancing the thermal stability and mechanical properties of the resulting resin.

Synthesis of Organic Electronic Materials

Aniline derivatives are fundamental components in the synthesis of organic electronic materials, particularly for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govgoogle.commdpi.com These materials facilitate the movement of positive charge carriers (holes) to the emissive layer or electrode.

Many high-performance HTMs are based on triarylamine cores, which are often synthesized using coupling reactions like the Buchwald-Hartwig or Ullmann amination. In these syntheses, an aniline derivative is reacted with an aryl halide. This compound can serve as a versatile precursor in this context.

A plausible synthetic route involves the N-arylation of the amine group of this compound to create a triphenylamine (B166846) derivative that retains the reactive bromomethyl handle. This handle can then be used to connect the hole-transporting core to other molecular fragments or a polymer backbone. For example, a patent describes the synthesis of hole transport materials where a bromomethylated compound is reacted with triethyl phosphite (B83602) to form a Wittig reagent, which is then used to build a larger conjugated system. google.com This demonstrates the utility of the bromomethyl group in constructing complex molecules for OLED applications.

The general structure of many HTMs involves a central core, electron-donating side groups, and linking units. The table below illustrates a conceptual breakdown of how this compound could be integrated into such a structure.

HTM Component Role Potential Contribution from this compound
Core Forms the structural foundation of the molecule.The aniline moiety can be part of a triarylamine core after N-arylation.
Electron-Donating Groups Facilitate hole transport by stabilizing the positive charge.The amino group is electron-donating.
Linking Unit Connects the core to other parts of the molecule or to a polymer.The bromomethyl group provides a reactive site for linking. google.com

Incorporation into Polymeric Structures for Specific Functionalities

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that are otherwise difficult to obtain by direct polymerization of the corresponding functional monomers. nih.govutexas.edusemanticscholar.org This technique involves introducing reactive groups onto a pre-formed polymer chain. The highly reactive nature of the benzylic bromide in this compound makes it an excellent candidate for grafting onto existing polymer backbones via nucleophilic substitution. wiley-vch.de

This "grafting to" approach can be used to modify polymers containing nucleophilic side chains, such as hydroxyl (-OH) or amine (-NH₂) groups. For example, a polymer like poly(vinyl alcohol) or a copolymer containing amino-functionalized monomers could be reacted with this compound. The nucleophilic side chains on the polymer would displace the bromide ion, forming a stable covalent bond and attaching the aminobenzyl moiety to the polymer.

This process imparts the properties of the aniline derivative to the bulk polymer. For instance, grafting this compound could be used to:

Introduce sites for further chemical reactions (via the new amine group).

Alter the surface properties of the polymer, such as hydrophilicity and adhesion.

Incorporate electroactive properties into an otherwise insulating polymer backbone.

The table below outlines the steps and components involved in such a modification process.

Step Description Reactants Outcome
1. Polymer Synthesis A polymer with nucleophilic side chains is synthesized.e.g., Vinyl alcohol, amino styrenePolymer backbone with -OH or -NH₂ groups.
2. Grafting Reaction The polymer is reacted with this compound in the presence of a base.Polymer, this compound, Base (e.g., triethylamine)Functionalized polymer with pendant aminobenzyl groups. wiley-vch.de
3. Purification The modified polymer is purified to remove unreacted reagents.Washing, precipitationPure, functionalized polymer.

Production of Dyes and Pigments

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of synthetic dyes, most notably azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming a large conjugated system responsible for the color of the compound.

This compound can be readily converted into an azo dye through a two-step process:

Diazotization: The primary aromatic amine group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amine group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling partner, forming the characteristic azo linkage.

The final dye molecule incorporates the 3-(bromomethyl)phenyl moiety. The presence of the bromomethyl group offers a potential site for further chemical modification. For example, it could be used to covalently bond the dye to a substrate like a polymer or fabric, potentially leading to improved colorfastness.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Functionalized Derivatives

The future synthesis of functionalized derivatives of 3-(bromomethyl)aniline is moving towards more complex and diverse molecular architectures through innovative, multi-component reactions. A significant area of exploration is the use of this compound in one-pot syntheses to create heterocyclic systems, which are prevalent in pharmaceuticals. For instance, methodologies are being developed for the synthesis of substituted quinazolin-4(3H)-ones from 2-bromoanilines through palladium-mediated four-component coupling reactions. mdpi.com This approach, which incorporates carbon monoxide and various amines, could be adapted for this compound to generate novel, functionalized quinazolinones.

Another promising direction is the iron-catalyzed ortho-trifluoromethylation of anilines, which utilizes a picolinamide (B142947) directing group and photoinduction. rsc.org Applying such regioselective C-H functionalization techniques to this compound could yield derivatives with trifluoromethyl groups, known for enhancing metabolic stability and binding affinity in drug candidates. These advanced methods allow for the rapid diversification of the aniline (B41778) scaffold, producing libraries of compounds for various applications. mdpi.com

Synthetic StrategyReagents/CatalystsPotential Product Class
Multi-component CouplingPalladium catalysts, Carbon Monoxide, AminesSubstituted Quinazolinones
Photoinduced C-H FunctionalizationIron catalysts, Langlois' reagent (CF3SO2Na)Ortho-trifluoromethylated anilines
Mannich ReactionAromatic aldehydes, Ketones, Acid catalystsβ-amino ketones

This table outlines potential advanced synthetic routes for creating functionalized derivatives from an aniline scaffold.

Development of Highly Selective and Sustainable Bromomethylation Protocols

Traditional bromomethylation methods often involve hazardous reagents like formaldehyde (B43269) and hydrogen bromide, sometimes requiring Lewis acid catalysts. manac-inc.co.jpsciencemadness.org Future research is focused on developing greener, more sustainable protocols that offer high selectivity and safety. These new methods align with the principles of green chemistry by minimizing hazardous waste and avoiding harsh reagents. acsgcipr.org

One sustainable approach involves using alternative brominating agents that are safer to handle than liquid bromine. For example, a reagent prepared from a 2:1 ratio of bromide to bromate, derived from the alkaline intermediate of bromine recovery processes, can be used for the facile bromination of anilines and other aromatics under ambient conditions without a catalyst. rsc.org Another avenue is the development of catalytic processes for halogen transfer reactions. Aniline itself can act as a catalyst to generate a highly reactive but selective N-halo arylamine intermediate from N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS). researchgate.netnih.gov This catalytic approach offers mild reaction conditions and excellent functional group tolerance. researchgate.net Furthermore, enzymatic halogenation, using enzymes like chloroperoxidase, presents a highly selective and environmentally benign route for synthesizing halogenated aromatic compounds. nih.govnih.gov

ProtocolKey FeaturesSustainability Aspect
Bromide/Bromate ReagentIn situ generation of HOBr; catalyst-free; ambient conditions.Utilizes industrial byproducts; avoids liquid bromine. rsc.org
Aniline-Catalyzed HalogenationUses N-halosuccinimides (e.g., NBS); generates a reactive N-halo intermediate.Catalytic process reduces reagent load; high selectivity. nih.gov
Enzymatic HalogenationEmploys haloperoxidase enzymes in aqueous media.Biodegradable catalyst; operates in water; high regioselectivity. nih.gov

This table summarizes emerging sustainable protocols for bromomethylation and related halogenations of aromatic compounds.

Investigation of this compound in Catalysis and Organometallic Chemistry

The bifunctional structure of this compound makes it a prime candidate for creating novel ligands for organometallic catalysis. The amino group can coordinate directly to a metal center, while the reactive bromomethyl group allows for the covalent attachment of the molecule to other ligand scaffolds or supports. This dual functionality is key to designing advanced catalysts.

Palladium-catalyzed cross-coupling reactions are a major focus, where bromoaniline derivatives serve as versatile substrates. chemicalbook.com For example, 4-bromoaniline (B143363) is used in Heck cross-coupling reactions catalyzed by palladium nanocrystals. chemicalbook.com Similarly, this compound can be used to synthesize complex molecules. Furthermore, aniline derivatives are integral to forming highly active precatalysts, such as [(NHC)PdCl2(aniline)] complexes (where NHC is an N-heterocyclic carbene), which are effective in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic and steric properties of the aniline ligand can be tuned to optimize catalyst performance. Future work will likely involve synthesizing novel chelating ligands from this compound, where both the amine and a group introduced via the bromomethyl moiety coordinate to a single metal center, potentially enhancing catalytic activity and stability.

Deepening Understanding of Biological Target Interactions of this compound Derivatives

Derivatives of bromoaniline are being actively investigated for their potential as therapeutic agents. A key research direction is the synthesis of novel compounds and the use of computational methods, such as in-silico docking, to predict their interactions with biological targets. One study demonstrated the synthesis of various bromoaniline derivatives and their subsequent molecular docking against the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone, a potential therapeutic target for skin cancer. researchgate.netsciencescholar.us This approach allows for the rapid screening of compounds to identify promising candidates for further experimental validation.

Future research will focus on expanding the range of biological targets. Bromoaniline-based Schiff base chemosensors have been developed for the selective detection of biologically important metal ions like Cu²⁺ and Zn²⁺. nih.gov Additionally, studies into the toxicokinetics and metabolic pathways of aniline derivatives are crucial for designing safer drug candidates. dntb.gov.ua By systematically modifying the this compound scaffold—for example, by reacting the bromomethyl group to introduce different functionalities—researchers can create libraries of compounds to probe interactions with a wide array of proteins, enzymes, and nucleic acids, deepening our understanding of their structure-activity relationships. researchgate.netnih.gov

Design of Advanced Materials with Tuned Properties Utilizing this compound Scaffolds

The distinct functional groups of this compound make it an excellent building block for advanced materials with tailored properties. In polymer science, aniline derivatives are used to synthesize polyanilines and copolymers for applications such as chemical sensors. nih.govrsc.orgurfu.ru The substituent on the aniline ring influences the morphology and electronic properties of the resulting polymer. rsc.org For example, new copolymer composites of poly(aniline-co-3-bromoaniline) with dispersed silver nanoparticles have been synthesized, demonstrating the potential for creating novel nanocomposite materials. researchgate.net

A particularly promising future direction is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The "mixed-linker" strategy, which incorporates multiple different linkers into a single MOF, is a powerful approach to creating multifunctional materials. rsc.org this compound is an ideal candidate for this strategy; the aniline group can coordinate to the metal center, while the bromomethyl group can either remain as a functional tag within the pore or be used for post-synthetic modification. nih.govunl.edu This allows for the precise tuning of the MOF's properties for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)aniline, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves bromination of 3-methylaniline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates (e.g., brominated precursors) are purified via column chromatography. Structural confirmation is achieved using 1^1H NMR and 13^{13}C NMR to identify peaks corresponding to the bromomethyl (-CH2_2Br) and aromatic amine (-NH2_2) groups . Mass spectrometry (MS) further validates molecular weight (186.05 g/mol) and isotopic patterns .

Q. How should this compound be handled to ensure laboratory safety?

  • Methodological Answer : Due to its reactivity and potential toxicity, handle in a fume hood with nitrile gloves, lab coat, and eye protection. Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation . Immediate first aid for skin contact includes washing with soap and water; for inhalation, move to fresh air and seek medical attention. Safety protocols align with EC No. 1907/2006 guidelines, emphasizing hazard training and PPE compliance .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : Peaks at δ ~4.3 ppm (singlet for -CH2_2Br) and δ ~6.5–7.5 ppm (aromatic protons).
  • IR Spectroscopy : Stretching vibrations for -NH2_2 (~3400 cm1^{-1}) and C-Br (~600 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 186 (base peak) with isotopic clusters confirming bromine presence .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives. Reaction optimization requires anhydrous conditions, precise ligand selection (e.g., XPhos), and monitoring via GC-MS to minimize byproducts like dehalogenation . Kinetic studies show higher yields (70–85%) at 60–80°C in THF .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH-dependent hydrolysis. In acidic media (pH < 3), the bromomethyl group hydrolyzes to -CH2_2OH, while basic conditions (pH > 10) promote nucleophilic substitution. Stability assays using HPLC-UV (λ = 254 nm) and controlled pH buffers (e.g., phosphate, acetate) reveal optimal stability at pH 5–6. Conflicting data are reconciled by standardizing solvent systems (e.g., DMF vs. MeCN) .

Q. How is this compound utilized in designing enzyme inhibitors?

  • Methodological Answer : The compound serves as a scaffold for covalent inhibitors targeting cysteine proteases. For example, conjugation with a pharmacophore (e.g., peptidomimetic groups) via thiol-Michael addition enables selective enzyme inhibition. IC50_{50} values are determined via fluorescence-based assays, with structural modifications (e.g., substituent position) correlated to potency using QSAR models .

Q. What are the challenges in synthesizing this compound derivatives for materials science applications?

  • Methodological Answer : Incorporating bromomethyl groups into polymers (e.g., conductive polyaniline derivatives) requires controlled radical polymerization (ATRP) to avoid chain termination. Challenges include bromine loss during thermal processing, addressed by post-polymerization functionalization. Characterization via GPC (Mn ~20,000 Da) and conductivity measurements (σ ~103^{-3} S/cm) validates material performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.